1,4-Dioxaspiro[4.5]decan-6-amine
Overview
Description
1,4-Dioxaspiro[4.5]decan-6-amine is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of 1,4-Dioxaspiro[4.5]decane , which is a cyclic ether and a spiro compound . The compound is typically in liquid form .
Synthesis Analysis
The synthesis of compounds related to this compound has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .Molecular Structure Analysis
The molecular weight of this compound is 157.21 . The InChI code for this compound is 1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2 .Physical and Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 157.21 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Acrylamides : 1,4-Dioxaspiro[4.5]decan-6-amine derivatives, specifically 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, can be synthesized via palladium-catalyzed aminocarbonylation, offering a route to various acrylamides with potential applications in polymer chemistry and materials science (Farkas, Petz, & Kollár, 2015).
Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely utilized in organic synthesis, including pharmaceutical intermediates, demonstrating the versatility of 1,4-dioxaspiro derivatives in chemical synthesis (Zhang Feng-bao, 2006).
Spiroheterocyclic Compounds : The compound is used in the synthesis of spiroheterocyclic compounds, which have potential applications in medicinal chemistry and drug design due to their complex and biologically relevant structures (Meng et al., 2017).
Environmental and Material Science Applications
- Water-Soluble Carcinogenic Dye Removal : A Mannich base derivative of this compound has been utilized in the synthesis of a calix[4]arene-based polymer, showing significant efficiency in the removal of water-soluble carcinogenic direct azo dyes, highlighting its potential in environmental remediation technologies (Akceylan, Bahadir, & Yılmaz, 2009).
Biological Applications
- Antimycobacterial Agents : Derivatives of this compound have been investigated for their antimycobacterial properties, with some compounds showing significant activity, suggesting potential applications in the development of new antimycobacterial drugs (Srivastava et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSUWVLDPAKUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.